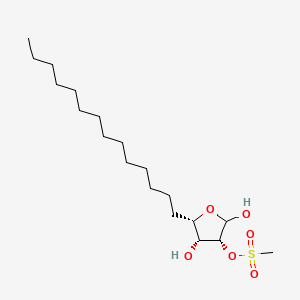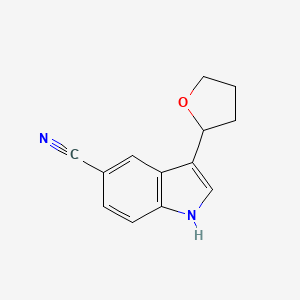
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a nitro group, and a propoxy group bearing a methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile typically involves multiple steps:
Alkylation: The nitrated benzonitrile can then be subjected to alkylation with 3-chloropropanol in the presence of a base like potassium carbonate to introduce the propoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
化学反応の分析
Types of Reactions
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-(Methylamino)propoxy)-4-aminobenzonitrile.
Substitution: Various amides or esters depending on the nucleophile.
Oxidation: 2-(3-(Nitroso)propoxy)-4-nitrobenzonitrile.
科学的研究の応用
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.
作用機序
The mechanism of action of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The nitro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with nucleophilic sites on proteins.
類似化合物との比較
Similar Compounds
2-(3-(Amino)propoxy)-4-nitrobenzonitrile: Lacks the methyl group on the amino substituent.
2-(3-(Methylamino)propoxy)-4-aminobenzonitrile: Has an amino group instead of a nitro group.
2-(3-(Methylamino)propoxy)-4-nitrobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it versatile for various chemical reactions and applications in different fields.
特性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
2-[3-(methylamino)propoxy]-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H13N3O3/c1-13-5-2-6-17-11-7-10(14(15)16)4-3-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
InChIキー |
DANWYCOLCCEQLQ-UHFFFAOYSA-N |
正規SMILES |
CNCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)





![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)


